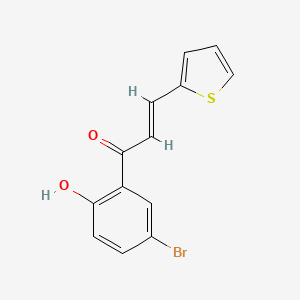

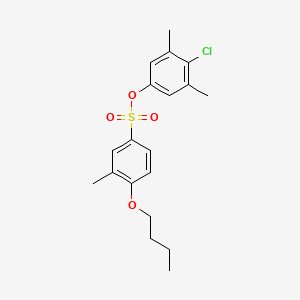

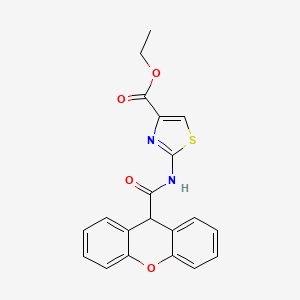

![molecular formula C13H12N6O3 B2926655 7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 477865-13-7](/img/structure/B2926655.png)

7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Nitration and Heterocyclization Studies

- Nitration Process and Products : Gazizov et al. (2020) investigated the nitration of azolo[1,5-a]pyrimidin-7-amines, leading to the formation of various nitration products, including 6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-amines. This process was optimized for triazolo[1,5-a]pyrimidin-7-amines, yielding products with high efficiency, followed by their reduction into [1,2,4]triazolo[1,5-a]pyrimidin-6,7-diamines (Gazizov et al., 2020).

Tuberculostatic Activity

- Antituberculous Agent Analogs : Titova et al. (2019) synthesized structural analogs of an antituberculous agent, showing promising tuberculostatic activity. This involved condensations of aromatic aldehydes with β-dicarbonyl compounds and 1H-1,2,4-triazol-5-amine, highlighting the therapeutic potential of these compounds in treating tuberculosis (Titova et al., 2019).

Heterocyclensynthese

- Synthesis and Transformation : Wamhoff et al. (1993) explored the synthesis of various 1,2,4-triazolo[1,5-c]pyrimidines from enamino nitriles, demonstrating the versatile applications of these compounds in organic synthesis and possibly leading to new pharmacologically active substances (Wamhoff et al., 1993).

Antimicrobial and Antifungal Activities

- Synthesis and Biological Evaluation : Komykhov et al. (2017) synthesized (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols and evaluated their antimicrobial and antifungal activities. These compounds' potential in addressing infectious diseases highlights their importance in medical research (Komykhov et al., 2017).

Antitumor and Antiviral Activities

- Design and Synthesis for Antitumor and Antiviral Uses : Islam et al. (2008) focused on the preparation and evaluation of compounds with antitumor and antiviral activities, including 5-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones. This research indicates the potential use of these compounds in developing new antitumor and antiviral drugs (Islam et al., 2008).

Mécanisme D'action

Target of Action

Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine structure have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cellular metabolism, and signal transduction.

Biochemical Pathways

Given its potential targets, it may influence pathways related to immune response, cellular metabolism, and signal transduction .

Result of Action

Given its potential targets, it may modulate immune response, cellular metabolism, and signal transduction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, a study on the synthesis of similar compounds noted that reducing the temperature resulted in a slightly lower yield .

Propriétés

IUPAC Name |

7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O3/c1-8(22-10-4-2-9(3-5-10)19(20)21)11-6-7-15-13-16-12(14)17-18(11)13/h2-8H,1H3,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNDUGRCAQBXOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2926574.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2926592.png)

![3-(3-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2926594.png)